4-Chlorobenzotrifluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYNCCPRWKEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024821 | |
| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-chlorobenzotrifluoride is a clear colorless liquid with an aromatic odor. (NTP, 1992), Liquid; NKRA; Water or Solvent Wet Solid, Liquid with a strong but not unpleasant odor; [Merck Index] Clear colorless liquid; [CAMEO], Clear colorless liquid with an aromatic odor. | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzene, 1-chloro-4-(trifluoromethyl)- | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
277 to 280 °F at 760 mmHg (NTP, 1992), 139.3 °C, 277-280 °F | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Flash Point |
117 °F (NTP, 1992), 109 °F (43 °C) closed cup, 117 °F | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 29 ppm at 25 °C | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Density |
1.34 (NTP, 1992) - Denser than water; will sink, 1.3340 g/cu cm at 25 °C, 1.34 | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
| Source | CAMEO Chemicals | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Density |
6.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.24 (Air = 1), 6.24 | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Pressure |
1 mmHg at 32 °F ; 5 mmHg at 76.5 °F (NTP, 1992), 7.63 [mmHg], Specific gravity: 1.334 at 25 °C/4 °C; VP: 5.3 mm Hg at 20 °C, 7.63 mm Hg at 25 °C, 1 mmHg at 32 °F, 5 mmHg at 76.5 °F | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
| Source | CAMEO Chemicals | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Water-white liquid | |
CAS No. |
98-56-6, 98-56-6, 92709-16-5 | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 4-Chlorobenzotrifluoride | |
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| Record name | 4-chloro-α,α,α-trifluorotoluene | |
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| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Melting Point |
-33 °F (NTP, 1992), -33 °C, -33 °F | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Advanced Synthesis and Reaction Methodologies of 4 Chlorobenzotrifluoride
Established Synthetic Pathways for 4-Chlorobenzotrifluoride (B24415)
The industrial production of this compound is dominated by two primary routes: the chlorination-fluorination of 4-chlorotoluene (B122035) and the chlorination of benzotrifluoride (B45747) followed by isomer distillation.
Chlorination-Fluorination Methods from 4-Chlorotoluene
A prevalent method for synthesizing this compound involves a two-step process starting from 4-chlorotoluene. google.comgoogle.com The initial step is the chlorination of the methyl group of 4-chlorotoluene to yield 4-chlorobenzotrichloride (B167033). This is typically achieved through free-radical chlorination, often initiated by UV light or a chemical initiator. google.comstackexchange.com In the presence of sunlight or another source of UV radiation, chlorine molecules undergo homolytic fission to form highly reactive chlorine radicals. quora.com These radicals then abstract a hydrogen atom from the methyl group of 4-chlorotoluene, initiating a chain reaction that leads to the formation of 4-chlorobenzotrichloride. stackexchange.com
The subsequent step is the fluorination of 4-chlorobenzotrichloride using anhydrous hydrogen fluoride (B91410) (HF). This reaction can be performed with or without a catalyst. atamanchemicals.com In a typical batch process, the reaction is carried out in an autoclave at elevated temperatures (80-110°C) and pressures (1.2-1.4 MPa). atamanchemicals.com Continuous processes, which can offer higher yields (over 90%), are also employed, utilizing a series of autoclaves or tubular reactors. atamanchemicals.com
A patented method describes a process where 4-chlorotoluene is first chlorinated to 4-chlorobenzotrichloride. This intermediate is then reacted with hydrogen fluoride in a reactor. The pressure is maintained at 2.2 MPa to 2.7 MPa, and the temperature is held between 90°C and 105°C for 50 to 60 minutes. The process may involve a second addition of hydrogen fluoride to drive the reaction to completion. google.com
Chlorination of Benzotrifluoride and Isomer Distillation
An alternative established pathway to this compound is the direct chlorination of benzotrifluoride. researchgate.netgoogle.com This electrophilic aromatic substitution reaction is typically carried out in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). google.com The trifluoromethyl group (-CF₃) is a meta-directing group, leading to the formation of a mixture of isomers, primarily meta-chlorobenzotrifluoride, along with smaller amounts of the ortho and para isomers. google.com
Following the chlorination reaction, the resulting isomer mixture must be separated. The different boiling points of the isomers allow for their separation via fractional distillation. researchgate.net The para isomer, this compound, is the target product and is isolated from the other isomers. google.com
Novel Synthetic Approaches and Catalyst Development
Research into the synthesis of this compound continues to evolve, with a focus on developing more efficient, environmentally friendly, and cost-effective methods. Novel approaches include the use of mechanochemistry and innovative catalyst strategies.
Mechanochemical Milling for Solvent-Free Fluorination
Emerging methodologies are exploring the use of mechanochemical milling to achieve solvent-free fluorination. While not yet documented specifically for the final fluorination step in this compound synthesis, this technique has shown promise in related fluorination reactions. For instance, ball-milling has been successfully used for the fluorination of other aromatic compounds. dtu.dkchemrxiv.orgd-nb.info This solvent-free approach offers significant environmental benefits by eliminating solvent waste and can lead to reduced energy consumption compared to traditional thermal methods. The application of mechanochemistry to the industrial synthesis of this compound from 4-chlorobenzotrichloride represents a potential area for future development.
Reaction Kinetics and Mechanisms
Understanding the kinetics and mechanisms of the reactions involved in the synthesis of this compound is crucial for process optimization and control.
The chlorination of 4-chlorotoluene to 4-chlorobenzotrichloride proceeds via a free-radical chain mechanism. stackexchange.com The reaction is initiated by the formation of chlorine radicals, which then propagate by abstracting hydrogen atoms from the methyl group, leading to a benzyl-type radical. This radical then reacts with molecular chlorine to form the chlorinated product and another chlorine radical, continuing the chain.
The chlorination of benzotrifluoride, on the other hand, is an electrophilic aromatic substitution. The trifluoromethyl group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. The reaction mechanism involves the formation of a sigma complex (also known as an arenium ion), which is a resonance-stabilized carbocation intermediate. The stability of this intermediate influences the position of substitution.
Kinetic studies on the atmospheric reactions of this compound have been conducted, particularly its reaction with hydroxyl (OH) radicals. These studies show a non-Arrhenius temperature dependence, with a negative temperature dependence at lower temperatures (275–385 K) and a positive temperature dependence at higher temperatures (470–950 K). acs.orgacs.org While these studies are focused on atmospheric chemistry, they provide valuable data on the reactivity of the this compound molecule.
Kinetic models have also been developed for related reactions, such as the nitration of this compound. These models help in understanding the reaction rates and the influence of various parameters, which is essential for ensuring the thermal safety of industrial processes. researchgate.netpolimi.it
Interactive Data Table: Reaction Parameters for this compound Synthesis
| Parameter | Chlorination of 4-Chlorotoluene | Fluorination of 4-Chlorobenzotrichloride | Chlorination of Benzotrifluoride |
| Starting Material | 4-Chlorotoluene | 4-Chlorobenzotrichloride | Benzotrifluoride |
| Reagent | Chlorine (Cl₂) | Anhydrous Hydrogen Fluoride (HF) | Chlorine (Cl₂) |
| Catalyst/Initiator | UV light or chemical initiator (e.g., azobisisobutyronitrile) | Often none, or Lewis acids | Ferric Chloride (FeCl₃) |
| Reaction Type | Free-Radical Chain Reaction | Nucleophilic Substitution | Electrophilic Aromatic Substitution |
| Typical Temperature | Elevated temperatures | 80-110°C (batch), 90-130°C (continuous) | Varies |
| Typical Pressure | Atmospheric | 1.2-1.4 MPa (batch), 3-5 MPa (continuous) | Atmospheric |
| Key Intermediate | 4-Chlorobenzotrichloride | - | Isomer mixture (ortho, meta, para) |
| Product | 4-Chlorobenzotrichloride | This compound | This compound (after distillation) |
Gas-Phase Reaction Kinetics with Hydroxyl Radicals
The reaction of this compound (p-ClC₆H₄CF₃, PCBTF) with hydroxyl (OH) radicals is a crucial process in its atmospheric degradation. researchgate.netacs.org Experimental studies have revealed a non-Arrhenius temperature dependence for this reaction. researchgate.netacs.org
At lower temperatures, specifically between 275 and 385 K, the reaction exhibits a negative temperature dependence. This behavior is attributed to the formation of a transient OH-PCBTF adduct. researchgate.netacs.org In contrast, at elevated temperatures ranging from 470 to 950 K, the reaction shows a positive temperature dependence, indicative of a direct abstraction mechanism becoming more dominant. researchgate.netacs.org
The rate coefficients for the reaction of OH radicals with this compound have been measured using various techniques, including low-pressure discharge flow-tube reactors coupled with mass spectrometry and relative rate methods in atmospheric simulation chambers. researchgate.netacs.org
Table 1: Temperature-Dependent Rate Coefficients for the Reaction of this compound with Hydroxyl Radicals
| Temperature Range (K) | Rate Coefficient Expression (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| 275-385 | k₁(T) = (1.50 ± 0.15) × 10⁻¹⁴ exp((705 ± 30)/T) | researchgate.netacs.org |
| 470-950 | k₁(T) = (5.42 ± 0.40) × 10⁻¹² exp(-(2507 ± 45)/T) | researchgate.netacs.org |
| 298 | k₁(298 K) = (1.63 ± 0.03) × 10⁻¹³ | researchgate.netacs.org |
Gas-Phase Reaction Kinetics with Chlorine Atoms
The gas-phase reaction of this compound with chlorine (Cl) atoms represents another potential atmospheric removal pathway. The rate coefficient for this reaction has been determined using a relative rate technique in a thermally regulated atmospheric simulation chamber. acs.org At 298 K, the rate coefficient, k₂, was measured to be (7.8 ± 2) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. acs.org
The reaction with chlorine atoms is generally slower than the reaction with hydroxyl radicals, suggesting that the latter is the more significant atmospheric sink for this compound. acs.org
Photolysis Mechanisms and Quantum Yields
The photolytic degradation of this compound is dependent on its absorption of ultraviolet (UV) radiation. The UV absorption spectrum of this compound has been measured, and based on this, it is not expected to undergo direct photolysis by sunlight at ground level as it does not significantly absorb at wavelengths greater than 290 nm. acs.org
However, an estimated atmospheric instantaneous UV photolysis lifetime of 3-4 days has been calculated for mid-latitude summer conditions, assuming a unit photolysis quantum yield. acs.orgacs.org This assumption of a unit quantum yield represents an upper limit for the photolysis rate. The actual quantum yield, which is the ratio of the number of molecules that react to the number of photons absorbed, may be lower, leading to a longer atmospheric lifetime.
The primary atmospheric oxidation product of this compound is 2-chloro-5-trifluoromethylphenol. The aqueous photolysis of this product has been studied and proceeds via a photonucleophilic displacement of the chlorine atom, followed by photoinduced hydrolysis of the trifluoromethyl group.
Impact of Temperature on Reaction Rates
As detailed in section 2.3.1, the reaction rate of this compound with hydroxyl radicals is significantly influenced by temperature. The reaction displays a non-Arrhenius behavior, with a negative temperature dependence at lower temperatures (275-385 K) and a positive temperature dependence at higher temperatures (470-950 K). researchgate.netacs.org This complex temperature dependence is a result of the competing reaction mechanisms: adduct formation at lower temperatures and direct abstraction at higher temperatures. researchgate.netacs.org
The rate coefficient for the reaction with chlorine atoms has been measured at 298 K, but detailed temperature-dependent studies for this specific reaction are less prevalent in the literature. acs.org
Derivatization and Functionalization of this compound
The chemical structure of this compound allows for various derivatization and functionalization reactions, with nitration being a particularly important transformation.
Nitration Reactions and Regioselectivity
The nitration of this compound is a key step in the synthesis of various agrochemicals and pharmaceuticals. researchgate.netpolimi.it The reaction is typically carried out using a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The major product of this electrophilic aromatic substitution reaction is 2-nitro-4-chlorobenzotrifluoride.
The regioselectivity of the nitration is dictated by the directing effects of the two substituents on the benzene (B151609) ring: the chlorine atom and the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director, while the chlorine atom is an ortho-, para-director.
Computational methods, such as Density Functional Theory (DFT) calculations and the use of Hammett parameters, can be employed to predict the regioselectivity of the nitration of this compound.
DFT Calculations: DFT calculations can be used to model the transition states of the electrophilic attack of the nitronium ion (NO₂⁺) at the different positions on the benzene ring. The calculated activation energies for the formation of the different nitro-isomers can predict the most likely product. For instance, in the related 4-fluoro-benzotrifluoride, DFT calculations have shown that meta-nitration is disfavored due to steric hindrance from the bulky -CF₃ group, while ortho-nitration is stabilized by electron-withdrawing effects. Similar principles would apply to this compound.
Hammett Parameters: The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. The trifluoromethyl group has a positive σ value, indicating it is electron-withdrawing, while the chlorine atom also has a positive σ value, though generally smaller. The Hammett parameters for the trifluoromethyl group (σₚ = +0.54) predict a deactivating effect on the ring, directing incoming electrophiles to the meta position relative to itself. The interplay of the directing effects of both the chloro and trifluoromethyl groups ultimately favors the formation of 2-nitro-4-chlorobenzotrifluoride.
Halogen Exchange Reactions (e.g., Fluorination with KF)
Halogen exchange, or "halex" reaction, is a cornerstone of organofluorine chemistry. In the context of this compound derivatives, this typically involves the nucleophilic substitution of the chlorine atom with fluorine. The process is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, which facilitate nucleophilic aromatic substitution (SNAr).
A prominent example is the conversion of 2-nitro-4-chlorobenzotrifluoride to 2-nitro-4-fluorobenzotrifluoride. The synthesis begins with the nitration of this compound, followed by the crucial halogen exchange step where potassium fluoride (KF) displaces the chlorine atom. The nitro group at the ortho position provides the necessary activation for this substitution to occur at the C4 position.
Several factors are critical for optimizing this fluorination reaction:
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. DMSO, in particular, is noted for enhancing the nucleophilicity of the fluoride ion.
Catalysts: The efficiency of the reaction can be significantly improved with the use of catalysts. Phase-transfer catalysts, like tetraphenylphosphonium (B101447) bromide, or crown ethers (e.g., 18-crown-6) are employed to increase the solubility and reactivity of KF. researchgate.net
Temperature: The reaction generally requires high temperatures, often in the range of 150–200°C, to proceed effectively.
Recent advancements have explored more environmentally benign, solvent-free methods. Mechanochemical ball-milling has emerged as a viable alternative, achieving high conversion rates at ambient temperatures and eliminating the need for solvent waste disposal. For instance, ball-milling 2-nitro-4-chlorobenzotrifluoride with KF and a catalytic amount of potassium iodide (KI) can yield 92% conversion within two hours.
| Method | Solvent | Catalyst | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| Thermal Method | Dimethylformamide (DMF) | Not specified | 150–200°C | Standard method for halogen exchange. | |
| Optimized Thermal | Dimethyl Sulfoxide (DMSO) | Crown ethers (e.g., 18-crown-6) | 180–200°C | DMSO enhances fluoride nucleophilicity; crown ethers improve KF solubility. | |
| Mechanochemical | Solvent-free (Ball-milling) | Potassium Iodide (KI) | Ambient | Achieves 92% conversion in 2 hours; eliminates solvent waste. |
Substitution Reactions of the Trifluoromethyl Group
While the trifluoromethyl (CF3) group is generally regarded for its high stability, under specific conditions, it can undergo substitution reactions. researchgate.net An unusual and noteworthy reaction is the substitution of the fluorine atoms in the CF3 group of this compound with chlorine. fluorine1.ru
This transformation occurs when this compound is treated with aluminum chloride (AlCl₃) as a catalyst, particularly during chlorination studies. fluorine1.ru Instead of the expected aromatic ring chlorination, the fluorine atoms on the trifluoromethyl group are replaced by chlorine, converting this compound into 4-chlorobenzotrichloride (C₇H₄Cl₄). fluorine1.rufluorine1.ru
The reaction mechanism is thought to involve the strong Lewis acidity of aluminum chloride. researchgate.netfluorine1.ru The process is typically carried out by heating this compound with anhydrous aluminum chloride. In one study, heating the reactants at 30-40°C for five hours resulted in a 96% yield of 4-chlorobenzotrichloride, with aluminum fluoride formed as a byproduct. fluorine1.ru This reaction is remarkable as it represents a reversal of the typical synthesis of benzotrifluorides, which often involves the fluorination of benzotrichlorides. fluorine1.ru The presence of the chlorine atom in the para position of the benzene ring is believed to enhance the mobility of the fluorine atoms in the trifluoromethyl group, facilitating this unique substitution. fluorine1.ru
| Reactant | Reagent/Catalyst | Temperature | Duration | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | Aluminum Chloride (AlCl₃) | 30-40°C | 5 hours | 4-Chlorobenzotrichloride | 96% | fluorine1.ru |
Thio-functionalization
The trifluoromethyl group can also serve as a synthetic handle for introducing other functionalities through defluorinative reactions. A novel approach involves the defluorinative thio-functionalization of trifluoromethylarenes to directly synthesize methyl-dithioesters. rsc.org
This microwave-assisted method provides a rapid and operationally simple route for the conversion of this compound into methyl 4-chlorobenzodithioate. rsc.orgrsc.org The reaction utilizes a commercially available BF₃SMe₂ complex, which acts as a multifunctional agent, serving as a Lewis acid, a sulfur source, and a defluorination agent. rsc.org
In a typical procedure, this compound is heated with the BF₃SMe₂ complex in a microwave reactor. This process circumvents the need for pre-functionalization of the substrate or the use of highly odorous thiol reagents. rsc.org For this compound, the reaction proceeds to afford the desired methyl 4-chlorobenzodithioate in good yield. rsc.org This methodology highlights the increasing utility of the CF₃ group as a latent functional group for late-stage functionalization in synthesis. rsc.org
| Reactant | Reagent | Conditions | Duration | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | BF₃SMe₂ complex | Microwave heating | 60 minutes | Methyl 4-chlorobenzodithioate | 81% | rsc.orgrsc.org |
4 Chlorobenzotrifluoride As a Building Block in Complex Chemical Synthesis
Role in Pharmaceutical Synthesis
4-Chlorobenzotrifluoride (B24415) is a key intermediate in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). lookchem.comdataintelo.com The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity. fscichem.com this compound serves as a precursor for creating more complex fluorinated molecules that are essential for the development of new therapeutic agents. fscichem.comgoogle.com
One of the primary applications of this compound in pharmaceutical synthesis is in the preparation of fluorinated drugs, including anticancer, antiviral, and antibacterial agents. fscichem.com For example, it is a key starting material for synthesizing dinitroaniline and diphenyl ether herbicides, which have applications in drug development. nih.gov The compound's derivatives, such as 3-Amino-4-chlorobenzotrifluoride, are also crucial intermediates in the production of APIs that involve aromatic amines. nordmann.global
The synthesis of various pharmaceutical compounds often involves the use of this compound as a reagent. For instance, its derivative, 5-amino-2-chlorobenzotrifluoride, is used in the spectrophotometric determination of salbutamol (B1663637) sulfate (B86663), acting as a coupling agent. This highlights the compound's role in both the direct synthesis of APIs and in analytical methods for quality control in the pharmaceutical industry.
Below is a table summarizing the key applications of this compound in pharmaceutical synthesis:
Table 1: Applications of this compound in Pharmaceutical Synthesis| Application Area | Specific Use | Resulting Compound/Product Class |
|---|---|---|
| Active Pharmaceutical Ingredients (APIs) | Intermediate for fluorinated drugs | Anticancer, antiviral, and antibacterial agents |
| Drug Intermediates | Synthesis of dinitroaniline and diphenyl ether structures | Herbicides with potential pharmaceutical applications |
| Aromatic Amine Synthesis | Precursor for 3-Amino-4-chlorobenzotrifluoride | APIs containing aromatic amines |
| Analytical Reagents | Coupling agent in spectrophotometry | Used in the determination of salbutamol sulfate |
Applications in Agrochemical Synthesis
This compound is a pivotal intermediate in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and pesticides. lookchem.comchemicalbook.com The presence of the trifluoromethyl group in the final product often enhances its biological efficacy and stability in the environment. fscichem.com
A significant application of this compound is in the production of dinitroaniline herbicides. nih.gov It is a key intermediate for the herbicide trifluralin (B1683247), which is widely used in agriculture. scbt.com The synthesis of trifluralin involves the reaction of this compound with dipropylamine.
Furthermore, this compound is used to synthesize diphenyl ether herbicides such as fluorodifen (B99304) and acifluorfen, as well as the insecticide fluvalinate. nih.gov It is also a precursor for a range of fluorine-containing sterilants and weedicides, including fluorine lactazone grass ether and fluorine iodine amine grass ether. google.com The compound's versatility makes it an essential component in the development of modern crop protection products. google.com
The following table details some of the key agrochemicals synthesized using this compound:
Table 2: Agrochemicals Synthesized from this compound| Agrochemical Class | Specific Product |
|---|---|
| Herbicides | Trifluralin, Fluorodifen, Acifluorfen, Fluorine lactazone grass ether, Fluorine iodine amine grass ether |
| Insecticides | Fluvalinate |
| Pesticides | Various fluorine-containing pesticides |
Utilization in Advanced Material Design
This compound is utilized in the design and synthesis of advanced materials, particularly high-performance polymers. pexco.com The trifluoromethyl group imparts desirable properties such as thermal stability, chemical resistance, and hydrophobicity to the resulting polymers. fscichem.com These characteristics make them suitable for demanding applications in various industries, including aerospace, automotive, and electronics. fscichem.com
The compound serves as a chemical intermediate in the production of specialty polymers and resins, including polyurethane finishes and epoxy resins. lookchem.comhsppharma.com Its ability to dissolve various polymers also makes it a useful solvent in the manufacturing of coatings, adhesives, and sealants. High-performance fluoropolymers, derived from intermediates like this compound, are known for their exceptional tolerance to extreme temperatures and their robust mechanical properties. pexco.com
In the electronics industry, this compound is used as a dielectric fluid and as a solvent or additive to improve the thermal and chemical stability of electronic materials in semiconductors and insulating components. lookchem.comfscichem.com Its hydrophobic nature, due to the trifluoromethyl group, also makes it a valuable component in waterproof coatings and surface treatment agents for applications in corrosive environments. fscichem.com
The table below summarizes the applications of this compound in advanced material design:
Table 3: Utilization of this compound in Advanced Material Design| Material Type | Specific Application | Key Properties Imparted |
|---|---|---|
| High-Performance Polymers | Intermediate for fluoropolymers | Thermal stability, chemical resistance, hydrophobicity |
| Coatings and Finishes | Component of polyurethane finishes, waterproof coatings | Durability, water resistance |
| Adhesives and Sealants | Solvent and chemical intermediate | Enhanced performance and properties |
| Electronic Materials | Dielectric fluid, solvent for semiconductors | Thermal stability, chemical stability, insulation |
Synthesis of Heterocyclic Scaffolds and Unnatural Peptides
This compound and its derivatives are valuable building blocks in the synthesis of complex organic molecules such as heterocyclic scaffolds and unnatural peptides. The trifluoromethyl group is increasingly common in pharmaceuticals and agrochemicals, making the development of methods for its incorporation into heterocyclic systems a key area of research. nih.gov
Trifluoromethyl-containing building blocks, which can be derived from this compound, are used in cycloaddition reactions to create a variety of trifluoromethylated heterocycles. rsc.org For example, trifluoromethylnitrones, which can be synthesized from related starting materials, are precursors for medicinally important heterocycles like isoxazolidines, dihydroisoxazoles, and β-lactams. rsc.org These heterocycles, in turn, can be used to synthesize trifluoromethylated lactams and aminoalcohols. rsc.org
In the field of peptide chemistry, fluorinated unnatural amino acids are synthesized to create peptides with enhanced properties. nih.gov The development of cross-coupling strategies has enabled the synthesis of a wide range of fluorinated aromatic amino acids, which can be incorporated into peptides to study their structure and function. nih.gov While direct examples of using this compound for unnatural peptide synthesis are not extensively detailed, its derivatives can serve as precursors for the aromatic side chains of these specialized amino acids.
The synthesis of heterocyclic compounds can also be achieved through reactions like the Buchwald-Hartwig amination, where this compound can be used as a reactant. sci-hub.se This reaction is a powerful tool for forming carbon-nitrogen bonds, which are essential for the construction of many nitrogen-containing heterocyles.
The table below provides an overview of the use of this compound in the synthesis of these complex molecules:
Table 4: Synthesis of Heterocyclic Scaffolds and Unnatural Peptides| Molecular Class | Synthetic Approach | Resulting Structures |
|---|---|---|
| Heterocyclic Scaffolds | Cycloaddition reactions, Buchwald-Hartwig amination | Isoxazolidines, dihydroisoxazoles, β-lactams, nitrogen-containing heterocycles |
| Unnatural Peptides | Precursor for fluorinated aromatic amino acids | Peptides with enhanced stability and modified properties |
Environmental Fate and Transport of 4 Chlorobenzotrifluoride
Aqueous Fate and Degradation Pathways
When 4-Chlorobenzotrifluoride (B24415) enters aquatic systems, its fate is determined by processes such as photolysis and its resistance to hydrolysis.
The primary atmospheric oxidation product, 2-chloro-5-trifluoromethylphenol, undergoes further degradation in aqueous environments. fao.org Aqueous photolysis of this intermediate proceeds with a rate of 1.3 (±0.1) x 10⁻⁴ s⁻¹, which corresponds to a half-life of 1.5 (±0.1) hours. fao.org The quantum yield for this process was determined to be 6.6 (±0.4) x 10⁻⁴. fao.org The degradation mechanism involves a photonucleophilic displacement of the chlorine atom, followed by the photoinduced hydrolysis of the trifluoromethyl group. fao.org This pathway ultimately yields 3,4-dihydroxybenzoic acid, a compound considered to be a non-toxic food additive. fao.org
Table 3: Aqueous Photolysis of 2-chloro-5-trifluoromethylphenol
| Parameter | Value |
| Rate of Photolysis | 1.3 (±0.1) x 10⁻⁴ s⁻¹ fao.org |
| Half-life | 1.5 (±0.1) hours fao.org |
| Quantum Yield | 6.6 (±0.4) x 10⁻⁴ fao.org |
Data from a study on the aqueous fate of the primary atmospheric oxidation product of this compound. fao.org
This compound is highly resistant to hydrolysis. atamanchemicals.com It lacks functional groups that readily hydrolyze under typical environmental conditions of temperature and pH. who.intnih.gov This stability means that hydrolysis is not considered an important environmental fate process for this compound in aquatic systems. who.intnih.govatamanchemicals.com
Biotic Transformation and Biodegradation Studies
The persistence and transformation of this compound in the environment are significantly influenced by microbial activity. Biotic processes, particularly under anaerobic conditions, play a role in its degradation, although the compound exhibits a degree of recalcitrance.
Under anaerobic conditions, such as those found in wastewater treatment digester sludge, this compound has been shown to undergo partial degradation. A key study demonstrated that in an anaerobic screening test utilizing digester sludge, 64% of the initially applied this compound was degraded over a period of 59 days who.inttandfonline.comnih.gov. This indicates that microbial communities present in such anoxic environments possess the metabolic capability to transform this compound, although the degradation is not rapid. The process in anaerobic digesters involves complex microbial consortia where organic matter is broken down in the absence of oxygen. The degradation of halogenated aromatic compounds in these systems is often a critical step in their environmental fate.
The microbial degradation of fluorinated aromatic compounds like this compound is a complex process. The presence of both chlorine and a trifluoromethyl group on the benzene (B151609) ring influences the molecule's susceptibility to microbial attack. For many halogenated aromatic compounds, the initial step in anaerobic degradation is reductive dehalogenation. nih.govnih.gov
The primary mechanism for initiating the anaerobic breakdown of chlorinated aromatic compounds is enzymatic reductive dehalogenation, where a chlorine substituent is removed and replaced by a hydrogen atom. nih.govrero.chwur.nl This reaction is catalyzed by enzymes known as reductive dehalogenases, which are found in a diverse group of anaerobic bacteria. wur.nl For this compound, this initial step would likely produce Benzotrifluoride (B45747). This process is a form of anaerobic respiration termed "dehalorespiration," where the halogenated compound serves as a terminal electron acceptor. rero.chwur.nl
Following dehalogenation, the resulting aromatic ring (Benzotrifluoride) must be cleaved. While the anaerobic cleavage of the benzene ring is a known microbial process, the presence of the highly stable trifluoromethyl (-CF3) group presents a significant challenge. nih.govbiorxiv.org Aerobic degradation studies on Benzotrifluoride have shown that some bacteria, such as Rhodococcus sp., can degrade it using a dioxygenase pathway, which leads to the formation of trifluoroacetic acid. tandfonline.com However, the specific enzymatic pathways for the anaerobic cleavage of the trifluoromethylated aromatic ring are not as well understood.
Incomplete biodegradation can lead to the accumulation of intermediate compounds known as dead-end metabolites, which are resistant to further microbial degradation under the prevailing environmental conditions. In the anaerobic degradation of this compound, if reductive dechlorination occurs to form Benzotrifluoride, this intermediate could potentially accumulate. The persistence of Benzotrifluoride under anaerobic conditions could render it a dead-end metabolite in such environments. While its aerobic degradation has been documented, its recalcitrance in anoxic settings may lead to its persistence, effectively halting the complete mineralization of the original contaminant. tandfonline.com The stability of the C-F bond in the trifluoromethyl group makes it particularly resistant to cleavage, contributing to the potential for metabolite accumulation.
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for studying the fate and transformation of fluorinated organic compounds. nih.gov Its high sensitivity and the wide chemical shift range of the 19F nucleus make it ideal for detecting and identifying fluorinated metabolites in complex environmental samples without extensive purification. nih.gov This technique allows for the direct observation and quantification of the parent compound and its various fluorinated degradation products over time. For instance, 19F NMR has been successfully used to identify intermediates in the microbial degradation of fluorophenols, such as fluorinated catechols and muconates, and to track the formation of trifluoroacetic acid from the degradation of Benzotrifluoride. tandfonline.comresearchgate.net Although specific 19F NMR studies detailing the anaerobic degradation pathway of this compound are not extensively documented, the methodology represents a crucial tool for future research to definitively identify its metabolic pathway and potential dead-end products. rsc.orgrsc.orgresearchgate.net
Microbial Degradation Pathways of Fluorinated Aromatics
Environmental Distribution and Bioaccumulation Potential
This compound is not known to occur naturally and its presence in the environment is a result of industrial activities. who.int It has been detected in various environmental compartments, particularly near manufacturing and industrial sites.
Environmental Concentrations
Historical data from areas near a major manufacturer in New York, USA, revealed the presence of this compound in sediment at concentrations up to 2 ppm. who.int Significant groundwater contamination has also been reported, with levels reaching up to 49 mg/L at one industrial location and 4.6 mg/L at another. who.int In Vicenza, Italy, industrial contamination led to groundwater concentrations as high as 1 mg/L. who.int
| Environmental Matrix | Location Context | Reported Concentration |
|---|---|---|
| Sediment | Near a major manufacturer (NY, USA) | Up to 2 ppm |
| Groundwater | Near a major manufacturer (Holley, NY, USA) | Up to 49 mg/L |
| Groundwater | Industrial release site (Niagara Falls, NY, USA) | Up to 4.6 mg/L |
| Groundwater | Industrial contamination (Vicenza, Italy) | Up to 1 mg/L |
| Drinking Water | New York State Maximum Contaminant Level | 5 µg/L |
Bioaccumulation Potential
The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. This compound is expected to adsorb to suspended solids and sediment in aquatic environments. who.int Studies have shown its presence in fish tissue, with concentrations ranging from 0.17 to 2.0 ppm in the vicinity of a manufacturing facility. who.int The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an aquatic organism from the water, has been estimated at 110 for this compound. who.int This value suggests a high potential for bioconcentration in aquatic organisms.
| Parameter | Value | Indication |
|---|---|---|
| Bioconcentration Factor (BCF) | 110 (estimated) | High potential for bioconcentration |
| Concentration in Fish | 0.17 - 2.0 ppm | Evidence of uptake in aquatic life |
Fugacity Modeling for Phase Distribution
Fugacity modeling is a valuable tool for predicting the environmental distribution of a chemical. It uses the concept of "fugacity," or the escaping tendency of a chemical from a particular phase, to estimate how a substance will partition between air, water, soil, and sediment at equilibrium. A Level III fugacity model represents a steady-state, non-equilibrium scenario, providing a more realistic prediction of a chemical's environmental fate by considering intermedia transport rates.
To apply a Level III fugacity model to this compound, key physicochemical properties of the compound are required. These properties dictate its behavior in different environmental media.
Table 1: Physicochemical Properties of this compound for Fugacity Modeling
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 180.55 g/mol | who.int |
| Vapor Pressure | 1.02 kPa at 25 °C | who.int |
| Water Solubility | 29 mg/L at 23-25 °C | epa.govwikipedia.org |
| Log Octanol-Water Partition Coefficient (Log Kow) | 3.60 - 3.7 at 25 °C | who.intwikipedia.org |
| Henry's Law Constant | 3.5 kPa m³/mol at 25 °C | who.int |
Based on these properties, a generic Level III fugacity model can be used to estimate the percentage distribution of this compound in a standard model environment. The high vapor pressure and Henry's Law constant suggest a significant tendency to partition into the air, while the moderate water solubility and high Log Kow value indicate a potential for partitioning into soil organic matter and lipids in biota.
Table 2: Illustrative Level III Fugacity Model Output for this compound
| Environmental Compartment | Predicted Distribution (%) |
|---|---|
| Air | 65 - 75 |
| Water | 5 - 15 |
| Soil | 10 - 20 |
| Sediment | 1 - 5 |
| Biota | < 1 |
Note: This table presents a hypothetical distribution based on the known physicochemical properties of this compound and the principles of Level III fugacity modeling. Actual distribution can vary depending on the specific environmental conditions and emission sources.
These modeling results suggest that if released into the environment, a substantial portion of this compound is expected to reside in the atmosphere. Volatilization from water and moist soil surfaces is anticipated to be a significant fate process. who.int A smaller but notable fraction is predicted to be found in soil, with minor amounts in water and sediment.
Bioconcentration in Aquatic Organisms
Bioconcentration is the process by which a chemical substance is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. The bioconcentration factor (BCF) is a key parameter used to quantify this potential. A higher BCF indicates a greater tendency for a chemical to accumulate in aquatic life.
For this compound, the potential for bioconcentration is a point of consideration due to its moderate to high lipophilicity, as indicated by its Log Kow value. Various sources provide estimated and experimentally derived BCF values.
An estimated BCF of 110 suggests a high potential for bioconcentration in aquatic organisms. This estimation is derived from its log Kow of 3.6 and a regression-derived equation. Another source indicates a BCF range of 121.8 to 202.
Table 3: Reported Bioconcentration Factors (BCF) for this compound
| BCF Value | Method | Source |
|---|---|---|
| 110 | Estimated from Log Kow |
| 121.8 - 202 | Not Specified | |
The available data, although limited, consistently point towards a moderate potential for this compound to bioconcentrate in aquatic organisms. This highlights the importance of monitoring its levels in aquatic ecosystems, particularly in areas with potential industrial discharges.
Adsorption/Desorption Characteristics in Soil and Sediment
The extent to which this compound binds to soil and sediment particles is a critical factor in determining its mobility and bioavailability in the terrestrial and aquatic environments. This behavior is primarily governed by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong adsorption to organic matter in soil and sediment, leading to lower mobility.
For this compound, it is expected to adsorb to suspended solids and sediment, a prediction based on its estimated soil absorption coefficient (Koc). who.int The lipophilic nature of the molecule, reflected in its high Log Kow, suggests a strong affinity for the organic fraction of soils and sediments.
Detailed experimental studies on the adsorption and desorption of this compound across a range of soil and sediment types are not extensively available in the public domain. However, the principles of soil science allow for a qualitative understanding of its likely behavior.
Table 4: Expected Adsorption Behavior of this compound in Relation to Soil/Sediment Properties
| Soil/Sediment Property | Expected Influence on Adsorption | Rationale |
|---|---|---|
| High Organic Carbon Content | High Adsorption | The nonpolar nature of this compound leads to strong partitioning into organic matter. |
| High Clay Content | Moderate Adsorption | Clay minerals can contribute to adsorption, although typically to a lesser extent than organic matter for nonpolar organic compounds. |
| Sandy Texture | Low Adsorption | Sandy soils have low organic matter and surface area, leading to greater potential for leaching. |
The process of desorption, the release of a sorbed chemical back into the solution phase, is also a key consideration. For strongly sorbed compounds like this compound, desorption can be a slow process, leading to its long-term persistence in soil and sediment. This persistence can create a long-term source of the chemical to the surrounding environment.
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
Environmental Risk Assessment and Remediation Research for Fluorinated Compounds
Regulatory Context and Emerging Environmental Concerns for Fluorinated Compounds
Fluorinated compounds, a broad class of chemicals including 4-Chlorobenzotrifluoride (B24415), are facing increasing regulatory scrutiny due to their environmental persistence and potential health impacts. europa.euacs.org The carbon-fluorine bond is one of the strongest in organic chemistry, which means these substances resist degradation in the environment and can be transported over long distances. europa.eu Many per- and polyfluoroalkyl substances (PFAS), a prominent group of fluorinated compounds, are known to contaminate groundwater, surface water, and soil, with cleanup being technically challenging and costly. europa.eu Concerns are linked to their potential for bioaccumulation and toxic effects, including reproductive harm and carcinogenicity. europa.eunih.gov
Specifically for this compound (also known as p-chlorobenzotrifluoride or PCBTF), regulatory bodies have established guidelines and remediation goals. The United States Environmental Protection Agency (US EPA) has set preliminary remediation goals for non-cancer endpoints for air (73 μg/m³), drinking water (7.3 × 10² μg/L), and soil (1.2 × 10³ mg/kg for residential and 1.2 × 10⁴ mg/kg for industrial). who.int In the State of New York, this compound is classified as a "principal organic contaminant," with a maximum contaminant level of 5 μg/L for drinking water, groundwater, and surface water. who.intepa.gov This regulatory attention stems from instances of environmental contamination, such as industrial releases that led to groundwater levels as high as 49 mg/L near a manufacturing site in Holley, NY. who.int While PCBTF has been granted a Volatile Organic Compound (VOC) exemption by the U.S. EPA due to its low photochemical reactivity, California's Office of Environmental Health Hazard Assessment (OEHHA) has adopted inhalation risk factors for the compound, which may affect its regulatory status in the future. wikipedia.orguwaterloo.caca.gov
The broader class of fluorinated compounds, particularly PFAS, has prompted international action. Legacy compounds like perfluorooctanesulfonate (B1231939) (PFOS) and perfluorooctanoate (PFOA) have been listed under the Stockholm Convention for restricted use due to their ubiquitous presence in the environment and biological species, including humans. acs.orgnih.gov This has led to the introduction of alternative fluorinated substances, but these replacements are also being detected in the environment and may pose similar risks of persistence and long-range transport. acs.orgnih.gov
Table 1: Regulatory Guidelines for this compound This table is interactive. You can sort and filter the data.
| Issuing Body | Medium | Guideline/Standard | Value |
|---|---|---|---|
| US EPA | Air | Preliminary Remediation Goal (non-cancer) | 73 μg/m³ |
| US EPA | Drinking Water | Preliminary Remediation Goal (non-cancer) | 730 μg/L |
| US EPA | Residential Soil | Preliminary Remediation Goal (non-cancer) | 1,200 mg/kg |
| US EPA | Industrial Soil | Preliminary Remediation Goal (non-cancer) | 12,000 mg/kg |
| New York State | Drinking Water | Maximum Contaminant Level | 5 μg/L |
| New York State | Groundwater | Ambient Water Quality Standard | 5 μg/L |
| New York State | Surface Water | Ambient Water Quality Value | 5 μg/L |
**5.2. Remediation Strategies for Fluorinated Contamination
Electrochemical methods are emerging as a promising approach for the remediation of water contaminated with fluorinated compounds due to their operational simplicity and effectiveness in degrading persistent pollutants. researchgate.netmdpi.com These techniques, including electro-oxidation, electro-adsorption, and electro-coagulation, can be applied to a wide range of organic and inorganic pollutants. researchgate.netfluorideresearch.online Electrochemical oxidation, in particular, has been successfully demonstrated for the decomposition of perfluorinated alkyl substances (PFAS) in industrial wastewater. nih.gov The process involves the generation of powerful oxidizing agents at an anode surface, which then break down the contaminant molecules. researchgate.net
For fluorinated surfactants used in the plating industry, electrochemical decomposition has achieved up to 99% efficiency in a large-scale reactor, breaking the compounds down into hydrogen fluoride (B91410) under acidic conditions with no remaining organic waste products detected. nih.gov The effectiveness of these methods is influenced by several factors, including the electrode material, solution pH, and applied voltage. researchgate.net While research has heavily focused on PFAS, the principles of electrochemical reduction are also applicable to other halogenated organic compounds, offering a potential remediation strategy for substances like this compound. nih.gov
Thermal degradation, particularly incineration, is a common method for waste disposal, but it presents significant challenges for fluorinated compounds. The high thermal stability of the carbon-fluorine bond means that these compounds are more difficult to break down than their chlorinated counterparts or hydrocarbon fuels. tandfonline.comtandfonline.com While temperatures achievable in modern incinerators can lead to nearly complete destruction of fluoropolymers (over 99.99% reduction), there are concerns about the formation of hazardous products of incomplete combustion (PICs). tandfonline.comsciencedaily.com
Incineration of fluorinated materials can generate harmful by-products such as hydrogen fluoride (HF) and trifluoroacetic acid (TFA). mdpi.com If not properly treated, these can be released into the atmosphere and contribute to water acidification upon precipitation. mdpi.com A particular concern is the potential formation of highly toxic compounds like perfluoroisobutene from the incomplete combustion of some fluorinated substances. tandfonline.com Therefore, while incineration can be an effective destruction method, it requires carefully controlled conditions and robust flue gas cleaning systems to prevent the release of harmful fluorinated by-products. mdpi.commdpi.comrivm.nl
Research is actively exploring innovative strategies to remove persistent fluorinated compounds from the environment, moving beyond conventional methods. One novel approach involves the use of specially designed sorbents. For instance, magnetic fluorinated polymer sorbents have been developed that demonstrate superior PFAS removal efficiency compared to traditional activated carbon. nih.gov These sorbents can achieve over 99% removal of certain PFAS from water within 30 seconds and can be quickly recovered using magnets for regeneration and reuse. nih.gov
Another cutting-edge strategy is mechanochemistry. Researchers have developed a method that uses potassium phosphate (B84403) salts and ball milling to break down a wide variety of PFAS chemicals. ox.ac.uk This solid-state reaction not only destroys the persistent compounds but also allows for the recovery of the fluorine content. The recovered fluoride can then be used to generate common fluorinating reagents, creating a circular fluorine economy and transforming pollutants into valuable chemical products. ox.ac.uk
**5.3. Analytical Methodologies for Environmental Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of this compound and other fluorinated organic compounds in environmental samples. nih.govlongdom.org This method combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, allowing for the analysis of complex mixtures at very low concentrations. longdom.orgmdpi.com
GC-MS has been successfully applied to determine the presence of benzotrifluoride (B45747) derivatives, including this compound, in polluted groundwater. researchgate.net Specialized extraction techniques, such as Purge-and-Trap for volatile compounds, are often employed to concentrate the analytes from water samples before GC-MS analysis. who.intresearchgate.net This methodology has proven capable of achieving very low limits of detection (LOD). For example, a method for analyzing volatile benzotrifluorides in groundwater reported an LOD of 0.002 μg/L for this compound. who.intresearchgate.net The technique is also essential for monitoring fluorinated compounds in air samples, where it can achieve detection limits in the picogram per cubic meter (pg/m³) range. acs.orgnih.govdiva-portal.org
Table 2: GC-MS Method Detection Limits for Benzotrifluoride Derivatives in Water This table is interactive. You can sort and filter the data.
| Compound | Extraction Method | Limit of Detection (LOD) (μg/L) |
|---|---|---|
| Benzotrifluoride | Purge-and-Trap | 0.002 |
| This compound | Purge-and-Trap | 0.002 |
| 2,4-Dichlorobenzotrifluoride | Purge-and-Trap | 0.005 |
| 3,4-Dichlorobenzotrifluoride | Purge-and-Trap | 0.005 |
| 3-Aminobenzotrifluoride | Solid Phase Extraction (SPE) | 0.01 |
| 3-Amino-4-chlorobenzotrifluoride | Solid Phase Extraction (SPE) | 0.01 |
| 4-Nitrobenzotrifluoride | Solid Phase Extraction (SPE) | 0.01 |
| 3-Nitro-4-chlorobenzotrifluoride | Solid Phase Extraction (SPE) | 0.07 |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Solid Phase Extraction (SPE) | 0.06 |
Analytical Methodologies for Environmental Monitoring
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in detecting a wide array of organic compounds in complex environmental matrices. chromatographyonline.comnih.gov While Gas Chromatography (GC) is more commonly employed for the analysis of volatile compounds like this compound, LC-MS/MS offers distinct advantages for non-volatile or thermally fragile analytes, including potential polar metabolites of this compound. chromatographyonline.comresearchgate.net
The core strength of LC-MS/MS lies in its ability to separate compounds using liquid chromatography and then utilize two mass analyzers in series (tandem mass spectrometry) to provide definitive identification and quantification. This two-stage mass analysis significantly reduces matrix interference and enhances the signal-to-noise ratio, allowing for the detection of trace-level contaminants. rsc.org For halogenated organic compounds, LC-MS/MS can provide structural information and sensitive detection, making it a valuable tool in environmental analysis.
In the context of this compound, while direct analysis of the parent compound is typically performed by GC-MS, LC-MS/MS would be the method of choice for identifying and quantifying more polar degradation products or metabolites that may form in environmental or biological systems. researchgate.netnih.gov The process would involve developing a specific method that optimizes the chromatographic separation of these target analytes and fine-tunes the mass spectrometer to detect the specific mass-to-charge ratios of the parent and fragment ions. Although specific applications of LC-MS/MS for this compound are not widely documented in scientific literature, the technique's established success with other halogenated and emerging contaminants underscores its potential utility in comprehensive environmental risk assessments of this compound. chromatographyonline.comnih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the quantification of volatile organic compounds, including this compound, in various environmental samples. spectroscopyonline.com This method is particularly suitable for compounds that are thermally stable and can be readily volatilized.
In GC-FID analysis, the sample is first vaporized and introduced into a gas chromatograph, where it is separated into its individual components based on their boiling points and interactions with the stationary phase of the chromatographic column. As each component elutes from the column, it enters a flame ionization detector. The combustion of organic compounds in the hydrogen-air flame produces ions, generating an electrical current that is proportional to the amount of the analyte present. This allows for accurate quantification.
Several standardized methods and research studies have documented the use of GC-FID for the determination of this compound. For instance, it is a key analytical technique for air samples collected using sorbent tubes. The National Institute for Occupational Safety and Health (NIOSH) Method 1026 specifies the use of coconut shell charcoal tubes for active air sampling, followed by desorption with a solvent and subsequent analysis by GC-FID. Research has also demonstrated its application in analyzing water samples, often in conjunction with a purge-and-trap system for sample preparation, which effectively extracts volatile compounds from the aqueous matrix. chromatographyonline.com
Below is a table summarizing research findings on the application of GC-FID for the analysis of this compound:
| Sample Matrix | Sample Preparation | GC-FID Method Details | Detection Limit |
| Air | Active sampling on coconut shell charcoal tubes; desorption with carbon disulfide/methanol. | Capillary column (e.g., 30m x 0.32mm ID, 1µm film); Temperature program: 40°C (1 min) to 150°C (10°C/min); Helium carrier gas. | 0.6 µ g/sample |
| Water | Vapor phase analysis: 10 mL water sample heated in a sealed vial, followed by injection of the headspace. | Not specified in detail in the available literature. | 0.011 mg/L |
Passive and Active Air Sampling Methods
The assessment of airborne concentrations of this compound relies on both passive and active air sampling techniques, each with its own set of advantages and limitations. nih.gov The choice between these methods often depends on the specific objectives of the environmental monitoring program, such as the need for time-weighted average concentrations versus short-term exposure data. youtube.com
Active Air Sampling involves the use of a pump to draw a known volume of air through a collection medium, typically a sorbent tube. youtube.com For this compound, a common active sampling method utilizes a glass tube containing a solid adsorbent like coconut shell charcoal. labrulez.com After sampling, the collected compound is chemically desorbed from the charcoal using a solvent, and the resulting solution is then analyzed, commonly by GC-FID. labrulez.com This method provides precise, quantitative data for a specific sampling period and is suitable for assessing short-term or peak exposures.
Passive Air Sampling , in contrast, does not require a pump. It relies on the principle of diffusion, where airborne contaminants migrate from the air to a sorbent medium within the sampler at a known rate. nih.gov These samplers are simple, inexpensive, and can be deployed for extended periods (days to weeks), providing a time-weighted average concentration. nih.gov This makes them ideal for long-term monitoring and assessing chronic exposure. After exposure, the sorbent is analyzed in a similar manner to active sampling media.
A comparative study on workplace exposure to this compound (referred to as PCBTF in the study) demonstrated a strong correlation between the results obtained from active sampling with charcoal tubes and passive sampling with diffusive charcoal badges. The study concluded that there were no statistically significant differences between the concentrations measured by the two methods, validating the use of passive samplers for monitoring this compound. labrulez.com
Below is a comparative table of active and passive sampling methods for this compound:
| Feature | Active Sampling | Passive Sampling |
| Principle | Pump draws a known volume of air through a sorbent tube. | Relies on the natural diffusion of air pollutants onto a sorbent medium. nih.gov |
| Equipment | Requires a calibrated sampling pump and sorbent tubes. | Consists of a simple sampler (e.g., badge) containing a sorbent. |
| Data Output | Provides a concentration for a specific, defined sampling period. | Yields a time-weighted average concentration over the deployment period. nih.gov |
| Application | Suitable for short-term and compliance monitoring. | Ideal for long-term environmental assessment and personal exposure monitoring. nih.gov |
| Advantages | High temporal resolution; precise volume measurement. | Inexpensive, easy to deploy, and unobtrusive. |
| Limitations | More expensive and complex to operate; can be cumbersome for personal monitoring. | Susceptible to environmental factors like wind speed and temperature that can affect uptake rates; lower sensitivity for very low concentrations. nih.gov |
Need for Standardized Detection Techniques
The accurate and reliable measurement of this compound in diverse environmental matrices is fundamental for effective risk assessment and the implementation of remediation strategies. However, the variability in analytical methodologies used across different laboratories can lead to inconsistencies in reported data, underscoring the critical need for standardized detection techniques.
Standardization of analytical methods involves the establishment of uniform procedures for sample collection, preparation, analysis, and quality control. This ensures that data generated by different organizations are comparable, a crucial aspect for regulatory purposes and for building a comprehensive understanding of the environmental fate and transport of a contaminant. For halogenated volatile organic compounds like this compound, which can be present in air, water, and soil, standardized methods would address challenges such as matrix interference, analyte loss during sample preparation, and calibration inconsistencies. researchgate.net
The development of standardized methods often involves rigorous validation processes, including inter-laboratory comparison studies. Such studies help to identify and mitigate sources of analytical error and establish the performance characteristics of a method, such as its accuracy, precision, and limits of detection. While specific inter-laboratory studies for this compound are not widely published, the principles of method standardization are well-established in environmental analysis.
Key areas for standardization in the detection of this compound include:
Sample Collection and Preservation: Defining optimal materials and conditions to prevent loss or contamination of the analyte.
Extraction and Clean-up Procedures: Establishing efficient and reproducible methods to isolate this compound from complex matrices like soil and industrial wastewater.
Instrumental Analysis Parameters: Specifying chromatographic columns, temperature programs, and detector settings for both GC and LC methods to ensure consistent performance.
Quality Assurance and Quality Control (QA/QC): Mandating the use of blanks, spikes, and certified reference materials to monitor and document data quality.
The lack of universally adopted standardized methods can lead to uncertainty in environmental monitoring data, potentially hindering regulatory decision-making and the assessment of remediation effectiveness. Therefore, the development and implementation of standardized detection techniques for this compound are essential for ensuring data of high quality and comparability for the protection of environmental and human health.
Theoretical and Computational Chemistry Studies of 4 Chlorobenzotrifluoride
Quantum Mechanical Molecular Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to predict molecular structures, vibrational spectra, and electronic properties. researchgate.netnih.gov
For 4-Chlorobenzotrifluoride (B24415), geometry optimization is the first step in these calculations, seeking the lowest energy arrangement of atoms. google.comresearchgate.netnih.gov This optimized structure is crucial for all subsequent property calculations. The stability of the optimized geometry is confirmed by calculating vibrational frequencies; a true energy minimum will have no imaginary frequencies. ijnc.irwisc.eduarcjournals.org
A key aspect of understanding chemical behavior is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. ijarset.comirjweb.com These calculations provide insights into how PCBTF will interact with other chemical species.
Table 1: Key Molecular Properties from Quantum Chemical Calculations
| Property | Significance | Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT, HF google.comnih.gov |
| Vibrational Frequencies | Confirms the stability of the optimized structure and can be compared with experimental IR and Raman spectra. | DFT, HF ijnc.irarcjournals.org |
| HOMO Energy | Indicates the electron-donating capability of the molecule. | DFT ijarset.comirjweb.com |
| LUMO Energy | Indicates the electron-accepting capability of the molecule. | DFT ijarset.comirjweb.com |
Computational Modeling of Reaction Mechanisms
Computational modeling is essential for elucidating the complex pathways of chemical reactions. For this compound, a significant area of study is its atmospheric degradation, primarily initiated by reaction with hydroxyl (OH) radicals. nih.govacs.org
Studies have shown that the gas-phase reaction between PCBTF and the OH radical proceeds through an addition mechanism. nih.govresearchgate.net The OH radical adds to the aromatic ring, forming an energetically stabilized OH-PCBTF adduct. nih.govresearchgate.net Computational methods are used to map the potential energy surface of this reaction, identifying the transition states and intermediates. nih.gov
Transition State Theory (TST) is then applied to this information to calculate reaction rate constants. wikipedia.orgumd.edulibretexts.orglibretexts.orguleth.ca TST provides a framework for understanding how the structure and energy of the transition state (the highest energy point along the reaction path) govern the reaction rate. wikipedia.orglibretexts.org These theoretical calculations can explain experimental observations, such as the non-Arrhenius temperature dependence of the PCBTF + OH reaction. nih.gov
The primary reaction pathways computationally investigated for PCBTF in the atmosphere include:
OH Radical Addition: Formation of a pre-reactive complex followed by the formation of an OH-PCBTF adduct. nih.gov
Adduct Stabilization and Reaction: The subsequent reactions of the stabilized adduct, which determine the final degradation products.
Prediction of Chemical Reactivity and Stability
Computational methods allow for the prediction of a molecule's reactivity and its stability in various environments. The reactivity of this compound is largely dictated by its reactions with atmospheric oxidants like the OH radical. nih.gov
The rate coefficients for the reaction of PCBTF with OH radicals and Chlorine atoms have been determined experimentally and can be interpreted with computational models. acs.org The reaction with OH radicals shows a complex temperature dependence (non-Arrhenius behavior), with a negative dependence at lower temperatures (275–385 K) and a positive dependence at higher temperatures (470–950 K). nih.gov This is explained by a mechanism involving the formation of a thermochemically stable OH-PCBTF adduct. nih.govacs.org
The atmospheric stability or lifetime of a compound is a crucial environmental parameter. It is determined by the rates of all significant removal processes, such as reaction with OH radicals and photolysis. nih.govaparc-climate.orgunfccc.intscispace.com Based on its UV absorption spectrum, the atmospheric photolysis lifetime of PCBTF is estimated to be approximately 3–4 days, assuming a unit quantum yield for photolysis. nih.govresearchgate.netacs.org This relatively short lifetime suggests that photolysis is a significant degradation pathway in the sunlit atmosphere.
Table 2: Atmospheric Reaction Rate Coefficients for this compound
| Reactant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Technique |
|---|---|---|---|
| OH Radical | 298 | (1.63 ± 0.03) × 10⁻¹³ | Relative Rate |
| OH Radical | 275-385 | (1.50 ± 0.15) × 10⁻¹⁴ exp((705 ± 30)/T) | Low-pressure discharge flow-tube |
| OH Radical | 470-950 | (5.42 ± 0.40) × 10⁻¹² exp(-(2507 ± 45) /T) | Low-pressure discharge flow-tube |
| Cl Atom | 298 | (7.8 ± 2) × 10⁻¹⁶ | Relative Rate |
(Data sourced from The Journal of Physical Chemistry A, 2022) nih.gov
Molecular Dynamics Simulations (Implicitly considered for understanding interactions and transformations)
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not prominent in the reviewed literature, this computational technique is invaluable for understanding the behavior of molecules in a condensed phase, such as in water or interacting with surfaces. rsc.orgchemrxiv.org
MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interactions between them. rsc.org For a compound like PCBTF, MD simulations could be implicitly used to:
Study Solvation: Investigate how PCBTF molecules interact with water molecules, providing insights into its water solubility and the structure of its hydration shell.
Predict Partitioning Behavior: Simulate the partitioning of PCBTF between different environmental compartments, such as water and organic carbon in soil, which is crucial for environmental fate modeling.
Analyze Interfacial Behavior: Model the behavior of PCBTF at interfaces, like the air-water interface, which is important for understanding its volatilization from water bodies. who.int
The application of MD simulations would provide a dynamic, atomistic-level view of the processes that govern the transport and distribution of this compound in the environment.
Development of Computational Tools for Environmental Fate Prediction
Predicting the long-term environmental fate of chemicals is a significant challenge. To address this, various computational tools and models have been developed that can be applied to compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. nih.govelsevierpure.comresearchgate.net QSARs are statistical models that relate the chemical structure of a molecule to its properties, such as biodegradability or persistence. nih.govut.ee For halogenated aromatic compounds, QSARs can be developed to predict their half-lives in different environmental media by considering factors like biodegradability, sorption, and oxidation. nih.govelsevierpure.com
Software suites like the Estimation Program Interface (EPI) Suite™ from the U.S. Environmental Protection Agency are widely used. nih.govresearchgate.net EPI Suite contains various models, such as BIOWIN, which estimates aerobic and anaerobic biodegradability based on the chemical's structure. nih.gov These tools provide initial screening-level assessments of a chemical's likely persistence.
More advanced platforms, such as BiodegPred , use machine learning algorithms trained on extensive experimental databases to predict biodegradability and toxicity from a molecule's structure. nih.gov These predictive platforms are instrumental in assessing the environmental risk of new and existing chemicals for which limited experimental data are available. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation | Molecular Formula |
|---|---|---|
| This compound | PCBTF | C₇H₄ClF₃ |
| Hydroxyl Radical | OH | OH |
Q & A
Q. How to address variability in reported reaction yields for this compound-mediated syntheses?
- Methodological Answer :
- Standardize conditions : Control humidity (anhydrous solvents), catalyst batch, and reaction scale .
- Interlaboratory studies : Compare protocols via platforms like PubChem to identify critical variables (e.g., base purity) .
- Data transparency : Publish full experimental details (e.g., stirring rate, temperature gradients) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
